molecular formula C23H23N5O3 B12132536 N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide

Cat. No.: B12132536
M. Wt: 417.5 g/mol
InChI Key: RJPJJDAWZVRZAI-UHFFFAOYSA-N
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Description

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide is a complex heterocyclic compound featuring a fused pyridino-pyrimidine core. Key structural attributes include:

  • N-ethyl carboxamide at position 2.
  • 1-[(4-methoxyphenyl)methyl] substituent at position 1.
  • 10-methyl and 5-oxo functional groups.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-4-25-22(29)17-12-18-21(26-20-14(2)6-5-11-27(20)23(18)30)28(19(17)24)13-15-7-9-16(31-3)10-8-15/h5-12,24H,4,13H2,1-3H3,(H,25,29)

InChI Key

RJPJJDAWZVRZAI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can be achieved through a multi-step process involving several key reactions:

    Starting Materials: The synthesis begins with the preparation of ethyl 3-aryl-2-cyanoprop-2-enoates and N1, N3-bis(2-methoxyphenyl)propanediamide.

    Michael Addition: The ethyl 3-aryl-2-cyanoprop-2-enoates undergo a Michael addition reaction with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine as a catalyst in anhydrous ethanol. This reaction can be carried out at room temperature or under reflux conditions.

    Intramolecular Cyclization: The intermediate Michael adduct undergoes intramolecular cyclization to form the desired piperidine derivative.

Chemical Reactions Analysis

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Scientific Research Applications

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between heterocyclic compounds and biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The compound’s imino and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights critical differences in substituents and molecular properties among analogs:

Compound Name / ID Key Substituents Molecular Weight Notable Features Evidence ID
Target Compound 1-(4-methoxybenzyl), 3-(N-ethyl carboxamide), 10-methyl ~434 (estimated) Balanced lipophilicity; moderate steric bulk -
N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[...] 1-[2-(4-methoxyphenyl)ethyl], 3-(N-furylmethyl carboxamide) ~435 Increased aromaticity (furyl); extended alkyl chain may enhance hydrophobicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[...] 1-propyl, 3-[2-(3,4-dimethoxyphenyl)ethyl] ~460 Enhanced electron donation (dimethoxy); higher molecular weight
N-(4-Ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[...] 1-(2-methoxyethyl), 3-(N-4-ethoxyphenyl carboxamide) 433.468 Ethoxy group may reduce metabolic stability vs. methoxy
2-imino-N-(4-methoxybenzyl)-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[...] 1-pentyl, 3-(N-4-methoxybenzyl carboxamide) ~470 (estimated) Long alkyl chain (pentyl) increases lipophilicity but may hinder solubility

Functional Group Impact on Bioactivity

Methoxy vs. Ethoxy Substituents
  • In contrast, ethoxy substituents (e.g., in ) introduce steric hindrance and may reduce metabolic stability due to increased susceptibility to oxidative degradation .
Alkyl Chain Length
  • Propyl () and pentyl () substituents enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The target compound’s N-ethyl group strikes a balance between these properties .
Aromatic vs. Aliphatic Carboxamide Groups
  • The target compound’s N-ethyl carboxamide lacks this feature but minimizes steric clashes .

Hypothetical Pharmacological Implications

While explicit bioactivity data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound : Optimal for balancing solubility and binding affinity due to its compact substituents.
  • ’s Dimethoxy Analog : Enhanced electron donation could improve binding to targets requiring polar interactions, though higher molecular weight may limit bioavailability .
  • ’s Pentyl Derivative : High lipophilicity may favor central nervous system penetration but risks off-target interactions .

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